

# Baxdrostat Demonstrates Broad Efficacy in Difficult-to-Treat Hypertension Subgroups

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Bafrekalant |           |  |  |  |
| Cat. No.:            | B12775456   | Get Quote |  |  |  |

New data from pivotal clinical trials highlight the potential of baxdrostat, a novel aldosterone synthase inhibitor, to provide significant and consistent blood pressure reduction across diverse patient populations with uncontrolled and resistant hypertension. These findings position baxdrostat as a promising therapeutic option for individuals who do not respond adequately to existing antihypertensive regimens.

Baxdrostat, an investigational oral medication, selectively inhibits aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis, without affecting cortisol production.[1][2] This targeted mechanism of action addresses a key driver of hypertension, particularly in resistant forms of the disease where aldosterone levels are often elevated.[3][4][5]

### **Comparative Efficacy in Patient Subgroups**

Recent phase II and phase III clinical trials have provided robust evidence of baxdrostat's efficacy. The BaxHTN and Bax24 phase III trials, along with the earlier BrigHTN phase II trial, have consistently shown that baxdrostat leads to statistically significant and clinically meaningful reductions in blood pressure when added to standard of care.

A key finding from the BaxHTN trial is the consistent blood pressure-lowering effect of baxdrostat across various prespecified subgroups, including patients with uncontrolled and resistant hypertension. This suggests that aldosterone plays a fundamental role in the pathophysiology of difficult-to-control hypertension in a broad range of patients.



| Clinical Trial        | Patient<br>Subgroup                   | Treatment<br>Arms    | Placebo-<br>Adjusted<br>Seated<br>Systolic Blood<br>Pressure<br>Reduction<br>(mmHg) | Reference |
|-----------------------|---------------------------------------|----------------------|-------------------------------------------------------------------------------------|-----------|
| BaxHTN (Phase         | Uncontrolled & Resistant Hypertension | Baxdrostat 1 mg      | -8.7                                                                                |           |
| Baxdrostat 2 mg       | -9.8                                  |                      |                                                                                     | •         |
| Bax24 (Phase III)     | Resistant<br>Hypertension             | Baxdrostat 2 mg      | -14.0 (24-hour<br>ambulatory)                                                       | _         |
| BrigHTN (Phase<br>II) | Resistant<br>Hypertension             | Baxdrostat 0.5<br>mg | -2.7                                                                                | -         |
| Baxdrostat 1 mg       | -8.1                                  | _                    |                                                                                     | •         |
| Baxdrostat 2 mg       | -11.0                                 |                      |                                                                                     |           |

In the BaxHTN trial, 73% of the participants had resistant hypertension, while the remaining 27% had uncontrolled hypertension. The placebo-adjusted reductions in seated systolic blood pressure at 12 weeks were -8.7 mmHg for the 1 mg dose and -9.8 mmHg for the 2 mg dose, with consistent effects observed in both subgroups.

Furthermore, exploratory analyses from the BaxHTN trial demonstrated substantial reductions in 24-hour ambulatory and nighttime systolic blood pressure, which are important predictors of cardiovascular risk. The Bax24 trial, which focused specifically on patients with resistant hypertension, confirmed these findings with a highly clinically meaningful placebo-adjusted reduction of 14.0 mmHg in 24-hour ambulatory systolic blood pressure with the 2 mg dose.

## Comparison with Standard of Care: Spironolactone

For patients with resistant hypertension, the mineralocorticoid receptor antagonist (MRA) spironolactone is a recommended treatment. While direct head-to-head trials are limited, a



comparison of the placebo-adjusted blood pressure reductions observed in the BaxHTN trial with those from the PATHWAY-2 trial of spironolactone suggests comparable efficacy. The PATHWAY-2 trial reported a placebo-adjusted systolic blood pressure reduction of -8.7 mmHg for spironolactone.

However, baxdrostat's high selectivity for aldosterone synthase may offer a safety advantage over non-selective MRAs like spironolactone, which can be associated with side effects such as hyperkalemia and antiandrogenic effects. In the BaxHTN trial, baxdrostat was generally well-tolerated, with low rates of confirmed hyperkalemia.

## **Mechanism of Action and Experimental Workflow**

Baxdrostat's mechanism of action centers on the inhibition of aldosterone synthase. This leads to a dose-dependent reduction in plasma and urine aldosterone levels, thereby decreasing sodium and water retention and lowering blood pressure.



Click to download full resolution via product page

#### Baxdrostat's Mechanism of Action

The clinical development of baxdrostat has followed a standard phased approach, from initial safety and tolerability studies in healthy volunteers to large-scale efficacy and safety trials in patients with hypertension.





Click to download full resolution via product page

Baxdrostat Clinical Trial Workflow

# Experimental Protocols BaxHTN (Phase III)

 Objective: To evaluate the efficacy and safety of baxdrostat in patients with uncontrolled or resistant hypertension.



- Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
- Participants: 796 adults with a seated systolic blood pressure of 140 to < 170 mm Hg despite stable treatment with two (uncontrolled) or three or more (resistant) antihypertensive agents, including a diuretic.
- Intervention: Patients were randomized to receive baxdrostat 1 mg, baxdrostat 2 mg, or placebo once daily for 12 weeks, in addition to their existing antihypertensive medications.
- Primary Endpoint: Change in seated systolic blood pressure from baseline to 12 weeks.

### **BrigHTN (Phase II)**

- Objective: To assess the dose-response relationship, efficacy, and safety of baxdrostat in patients with treatment-resistant hypertension.
- Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial.
- Participants: 275 adults with a blood pressure of ≥130/80 mmHg despite stable doses of at least three antihypertensive agents, including a diuretic.
- Intervention: Patients were randomized to receive baxdrostat 0.5 mg, 1 mg, 2 mg, or placebo once daily for 12 weeks.
- Primary Endpoint: Change in systolic blood pressure from baseline to 12 weeks.

### Conclusion

Baxdrostat has consistently demonstrated its ability to lower blood pressure in patients with uncontrolled and resistant hypertension, subgroups that represent a significant unmet medical need. Its targeted mechanism of action, consistent efficacy across diverse patient populations, and favorable safety profile suggest that baxdrostat could become a valuable addition to the therapeutic armamentarium for managing difficult-to-treat hypertension. Further long-term studies will be crucial to fully elucidate its role in cardiovascular risk reduction.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood-pressure reductions with baxdrostat in patients with uncontrolled or resistant hypertension [escardio.org]
- 4. What is Baxdrostat used for? [synapse.patsnap.com]
- 5. Aldosterone synthase inhibitor "Baxdrostat" for resistant hypertension: A clinical approach or futuristic idea? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Baxdrostat Demonstrates Broad Efficacy in Difficult-to-Treat Hypertension Subgroups]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12775456#baxdrostat-s-efficacy-in-different-patient-subgroups-with-hypertension]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com